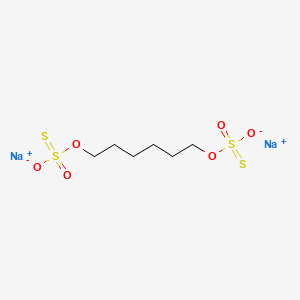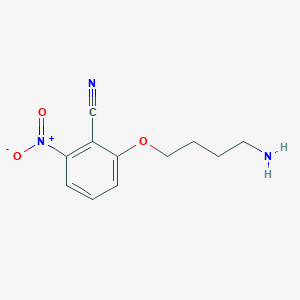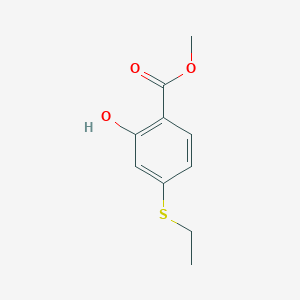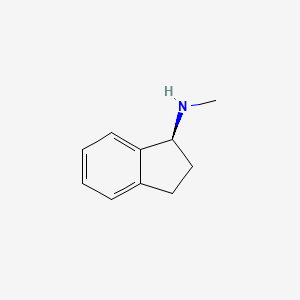
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
Übersicht
Beschreibung
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chiral amine compound with a unique structure that includes an indane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE typically involves the reduction of the corresponding ketone, followed by methylation of the resulting amine. One common method includes the use of sodium borohydride (NaBH4) for the reduction step, followed by methylation using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, which are scalable and efficient. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation of the ketone intermediate to the desired amine.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE: The enantiomer of the compound, which may have different biological activity and properties.
N-METHYL-INDAN-1-AMINE: A structurally similar compound with a different substitution pattern.
2,3-DIHYDRO-1H-INDEN-1-AMINE: The non-methylated analog of the compound.
Uniqueness
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(1S)-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
AIXUYZODYPPNAV-JTQLQIEISA-N |
Isomerische SMILES |
CN[C@H]1CCC2=CC=CC=C12 |
Kanonische SMILES |
CNC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

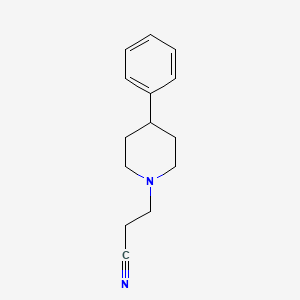
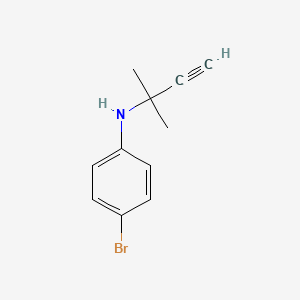
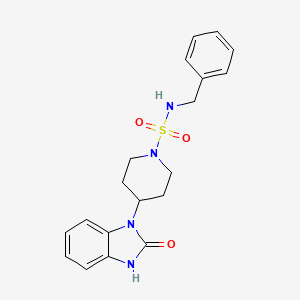
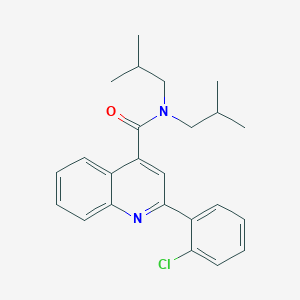


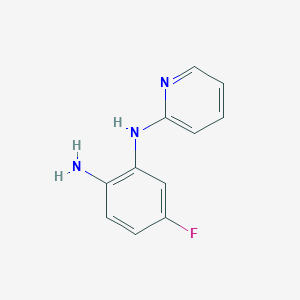
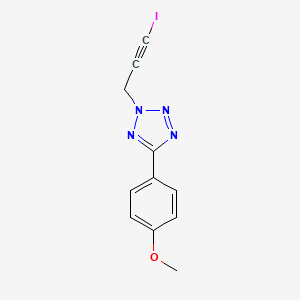

![6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B8524179.png)
